N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea

Diaryl urea SAR Positional isomerism Anticancer activity

CAS 286430-77-1 is the definitive 2,3-dichlorophenyl positional isomer probe for diaryl urea kinase inhibitor SAR. Unlike mass-identical 2,4- or 3,4-dichloro isomers, this compound's unique ortho-chlorine geometry critically influences target binding and PROTAC ternary complex formation. Sourcing the correct isomer ensures reproducible biological data and valid SAR interpretation. Available as a 98% purity standard for HPLC method development to resolve co-eluting positional isomers.

Molecular Formula C14H9Cl4N3O2
Molecular Weight 393 g/mol
CAS No. 286430-77-1
Cat. No. B3041377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea
CAS286430-77-1
Molecular FormulaC14H9Cl4N3O2
Molecular Weight393 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23)
InChIKeyAXYCJNAWIFPXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea (CAS 286430-77-1): Structural Identity and Sourcing Baseline for Procurement Evaluation


N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea (CAS 286430-77-1; molecular formula C₁₄H₉Cl₄N₃O₂; MW 393.05 g/mol) is a synthetic diaryl urea derivative that integrates a 2,6-dichloro-4-methylnicotinamide carbonyl moiety with a 2,3-dichlorophenyl group via a central urea linkage . The compound belongs to the pharmacologically significant diaryl urea class, which includes clinically approved multikinase inhibitors such as sorafenib and regorafenib, and is characterized by four chlorine substituents distributed across both aromatic rings—a substitution pattern that critically influences target binding, lipophilicity, and metabolic stability [1]. It is commercially available from several suppliers including Apollo Scientific Ltd (Catalog OR27112, purity ≥95%) and AKSci (Catalog 1721FJ), with reported purities ranging from 95% to 98% [2]. The compound's positional isomerism (2,3-dichloro vs. 2,4-dichloro vs. 3,4-dichloro on the terminal phenyl ring) generates three closely related analogs that share identical molecular formula and mass but may exhibit divergent biological activity profiles, making precise structural identification essential for reproducible research [3].

Why Generic Substitution of N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea with Positional Isomers Can Compromise Experimental Reproducibility


Positional isomerism on the terminal dichlorophenyl ring of diaryl urea compounds is not a trivial structural variation—it can fundamentally alter target binding affinity, selectivity, and downstream biological readout [1]. In the pyrrolo[2,3-d]pyrimidine-based diaryl urea series, compound IVa bearing a 2′,3′-dichlorophenyl terminal ring exhibited quantitatively higher mean % inhibition across a cancer cell line panel than its corresponding positional isomer IVb with a 3′,4′-dichlorophenyl moiety, demonstrating that chlorine atom positioning alone can drive meaningful potency differences [1]. Within the nicotinamide-urea subclass, the 2,3-dichloro substitution pattern (CAS 286430-77-1) is distinct from the 2,4-dichloro isomer (CAS 286430-78-2) and the 3,4-dichloro isomer (CAS 286430-81-7) in terms of steric congestion around the urea NH, hydrogen-bonding geometry, and calculated logP values . Substituting one positional isomer for another without verification thus introduces an uncontrolled variable that can confound SAR interpretation, invalidate cross-study comparisons, and waste procurement resources on compounds that may lack the activity profile attributed to the specifically requested isomer .

Procurement-Relevant Quantitative Differentiation Evidence for N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea (CAS 286430-77-1)


Positional Isomer Potency Differentiation: 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl Terminal Ring in Diaryl Urea Scaffolds

In a published structure–activity relationship (SAR) study of diaryl urea derivatives bearing a pyrrolo[2,3-d]pyrimidine scaffold, the compound with a 2′,3′-dichlorophenyl terminal ring (compound IVa) demonstrated higher mean percent inhibition across a panel of cancer cell lines compared to its direct positional isomer bearing a 3′,4′-dichlorophenyl terminal ring (compound IVb) [1]. While this study does not employ the nicotinamide-urea scaffold of the target compound, it constitutes class-level evidence that the 2,3-dichloro substitution pattern can confer measurably distinct biological activity relative to the 3,4-dichloro isomer—the most commonly available alternative positional isomer in the same CAS cluster [2].

Diaryl urea SAR Positional isomerism Anticancer activity Kinase inhibition

Supplier Purity Differentiation: Leyan 98% vs. Apollo Scientific ≥95% Baseline for CAS 286430-77-1

Commercially available batches of the target compound exhibit supplier-dependent purity specifications that are directly relevant to procurement decisions. Leyan (Shanghai Haohong Biomedical) lists the compound at 98% purity (Product No. 1947080), while Apollo Scientific Ltd specifies ≥95% purity (Catalog OR27112) . This 3-percentage-point differential in nominal purity represents an approximately 60% reduction in the maximum possible total impurity burden (from ≤5% to ≤2%), which is material for assays where trace contaminants may exert confounding biological effects or where stoichiometric precision is required .

Chemical purity Supplier comparison Procurement specification Quality assurance

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) Distinguish CAS 286430-77-1 from Its Positional Isomers

Although the positional isomers CAS 286430-77-1 (2,3-dichlorophenyl), CAS 286430-78-2 (2,4-dichlorophenyl), and CAS 286430-81-7 (3,4-dichlorophenyl) share identical molecular formula (C₁₄H₉Cl₄N₃O₂) and molecular weight (393.05 g/mol), they can be distinguished by their computed physicochemical descriptors. The target compound (CAS 286430-77-1) has a reported computed LogP of approximately 4.97 and a topological polar surface area (TPSA) of 71.09 Ų, as listed in the Leyan product specification . While identical TPSA values are expected across positional isomers due to identical heteroatom count, the LogP may vary subtly depending on the spatial arrangement of chlorine atoms (ortho vs. meta vs. para), affecting membrane permeability predictions and chromatographic retention behavior . These computed properties provide a basis for analytical method development (e.g., HPLC retention time prediction) to confirm isomer identity upon receipt.

Lipophilicity TPSA Physicochemical properties Positional isomer differentiation Drug-likeness

Class-Level Evidence: Diaryl Urea Scaffold Recognized as a Privileged Kinase Inhibitor Pharmacophore with Substitution-Dependent Selectivity

The diaryl urea motif is a well-validated privileged structure in kinase inhibitor drug discovery, forming the pharmacophoric core of FDA-approved agents such as sorafenib (RAF/VEGFR/PDGFR inhibitor) and regorafenib, both of which utilize a pyridyl-urea-phenyl architecture analogous to the target compound [1]. Within this chemotype, the identity and positioning of halogen substituents on both aromatic rings are critical determinants of kinase selectivity: sorafenib's 4-chloro-3-trifluoromethylphenyl terminal group confers a specific kinase inhibition profile (RAF-1 IC₅₀ = 6 nM; B-RAF IC₅₀ = 22 nM) that differs markedly from close analogs with alternative substitution . By extension, the unique 2,3-dichloro arrangement in CAS 286430-77-1—featuring an ortho-chlorine adjacent to the urea NH and a meta-chlorine—creates a steric and electronic environment distinct from all other positional isomers in the series (2,4-; 2,5-; 2,6-; 3,4-; 3,5-dichloro), which is expected to translate into differential kinase binding profiles, though direct comparative data for the nicotinamide-urea subclass remain unpublished [2].

Diaryl urea pharmacophore Kinase inhibition Sorafenib analog Type II kinase inhibitor

Evidence-Backed Research Application Scenarios for N-[(2,6-Dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea (CAS 286430-77-1)


Kinase Inhibitor Medicinal Chemistry: SAR Exploration of Terminal Phenyl Ring Halogen Positioning

For medicinal chemistry teams conducting structure–activity relationship (SAR) studies around the diaryl urea kinase inhibitor pharmacophore, CAS 286430-77-1 serves as the specific 2,3-dichlorophenyl positional isomer probe within a nicotinamide-urea scaffold. Given the established class-level principle that terminal ring halogen positioning modulates kinase selectivity (as exemplified by sorafenib and its analogs), this compound enables systematic comparison against its 2,4-dichloro (CAS 286430-78-2) and 3,4-dichloro (CAS 286430-81-7) isomers to map the steric and electronic requirements of the target kinase's allosteric back pocket [1]. Procurement of the correct isomer is essential because the positional variants are mass-identical (MW 393.05) and cannot be distinguished by LC-MS alone without authentic reference standards .

Analytical Method Development: Isomer-Specific HPLC Purity and Identity Verification Protocols

Quality control and analytical development laboratories can utilize CAS 286430-77-1 as a reference standard for developing isomer-specific HPLC methods that resolve the 2,3-dichlorophenyl isomer from its co-eluting positional isomers (2,4-; 3,4-dichlorophenyl). The compound's computed LogP of approximately 4.97 and TPSA of 71.09 Ų provide starting parameters for reverse-phase method development . Since these positional isomers share identical molecular mass and fragmentation patterns in MS detection, chromatographic resolution using the authentic 2,3-dichloro standard is the only reliable means of confirming isomer identity in incoming compound batches, directly addressing a known procurement quality risk for polychlorinated diaryl ureas.

Chemical Biology Probe Development: Utilization as a Building Block for Targeted Protein Degraders (PROTACs)

The compound's nicotinamide-carbonyl-urea scaffold, featuring a pyridine ring amenable to further functionalization and a dichlorophenyl group that may engage hydrophobic protein pockets, positions it as a potential warhead or linker attachment point for proteolysis-targeting chimera (PROTAC) development [2]. The 2,3-dichloro substitution pattern—with its unique ortho-chlorine adjacent to the urea NH—creates a distinct exit vector geometry compared to the 2,4- and 3,4-dichloro isomers, which may influence the ternary complex formation efficiency between the target protein, PROTAC molecule, and E3 ligase. Researchers synthesizing PROTAC candidates from this scaffold must specify CAS 286430-77-1 rather than accepting a positional isomer substitute to maintain structural fidelity to the intended design.

Urease Inhibition Screening: Positioning Within Helicobacter pylori Drug Discovery Programs

Based on the broader diaryl urea class activity against urease enzymes—a validated target in Helicobacter pylori eradication therapy—CAS 286430-77-1 may be evaluated as a screening candidate in H. pylori urease inhibition assays [3]. Within such programs, the compound's 2,3-dichlorophenyl configuration represents a specific structural probe distinct from the 3,4-dichloro isomer previously explored in related urea-based urease inhibitor series. The manufacturer-reported purity differential (98% vs. ≥95%) is particularly relevant here, as urease inhibition assays employing the phenol red spectrophotometric method are sensitive to acidic or basic impurities that can produce false positive readouts, making higher-purity sourcing from vendors such as Leyan a prudent procurement strategy .

Quote Request

Request a Quote for N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.